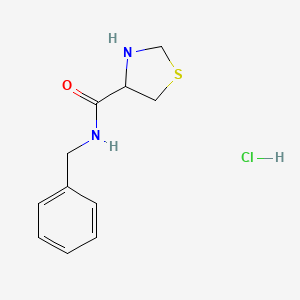

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride

CAS No.: 1078162-99-8

Cat. No.: VC3359190

Molecular Formula: C11H15ClN2OS

Molecular Weight: 258.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1078162-99-8 |

|---|---|

| Molecular Formula | C11H15ClN2OS |

| Molecular Weight | 258.77 g/mol |

| IUPAC Name | N-benzyl-1,3-thiazolidine-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2OS.ClH/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2,(H,12,14);1H |

| Standard InChI Key | YSLFOJPLNREAPR-UHFFFAOYSA-N |

| SMILES | C1C(NCS1)C(=O)NCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(NCS1)C(=O)NCC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride belongs to the thiazolidine family, which is distinguished by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is identified in chemical databases by several identifiers, including its primary CAS number (1078162-99-8) and alternative registry number (1846681-85-3) . The compound's full IUPAC nomenclature reflects its structure as a hydrochloride salt formed in a 1:1 ratio with the parent compound .

The molecule is also known by synonyms including "4-Thiazolidinecarboxamide, N-(phenylmethyl)-, hydrochloride (1:1)" and is categorized under the MDL number MFCD09971460 . This compound can be classified as a thiazolidine derivative with potential applications in medicinal chemistry, particularly in the development of bioactive molecules with therapeutic properties.

Physical and Chemical Properties

The comprehensive physical and chemical properties of N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride are essential for understanding its behavior in various environments and applications. These properties are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂OS |

| Molecular Weight | 258.76-258.77 g/mol |

| Monoisotopic Mass | 258.059362 |

| SMILES Notation | O=C(C1NCSC1)NCC2=CC=CC=C2.[H]Cl |

| Stereochemistry | Contains one potential stereocenter |

The compound features a molecular formula of C₁₁H₁₅ClN₂OS with a molecular weight of approximately 258.77 g/mol . The compound's structure includes a thiazolidine ring with a carboxamide group at the 4-position, to which a benzyl moiety is attached via the nitrogen of the amide . The molecular structure indicates the presence of one potential stereocenter, although the available data suggests that it is typically produced as a racemic mixture or with undefined stereochemistry .

Structural Features and Bonding

The molecular architecture of N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride comprises several key functional groups that contribute to its chemical reactivity and potential biological interactions:

-

A five-membered thiazolidine ring containing sulfur and nitrogen atoms

-

A carboxamide group (–CONH–) at the 4-position of the thiazolidine ring

-

A benzyl group attached to the nitrogen of the carboxamide

-

A hydrochloride salt formation, stabilizing the compound

These structural elements are comparable to those found in related compounds that have demonstrated biological activities, suggesting potential for similar applications. The presence of both the thiazolidine ring and the aromatic benzyl group creates a molecular scaffold that may interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Synthesis Methods

Modern Synthetic Strategies

Recent advances in synthetic methodology suggest that N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride could be prepared through more efficient and environmentally friendly approaches. Drawing from research on related compounds, several modern synthetic strategies could be applied:

-

Microwave-assisted synthesis, which has been successfully employed for the preparation of related heterocyclic compounds, potentially reducing reaction times and improving yields .

-

One-pot multicomponent reactions, which streamline the synthetic process by combining multiple reaction steps in a single vessel, minimizing solvent usage and purification steps .

-

Green chemistry approaches utilizing less hazardous reagents and solvents, potentially including aqueous reaction media or ionic liquids.

The synthesis of related 4-Benzyl-1,3-thiazole derivatives has been accomplished through analogue-based drug design approaches, suggesting similar strategies could be adapted for our target compound . These approaches often start with identifying a lead molecule (such as Darbufelone in the case of 4-Benzyl-1,3-thiazole derivatives) and then modifying the structure to optimize desired properties .

Spectroscopic Characterization

Infrared Spectroscopy

While specific spectroscopic data for N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride is limited in the available literature, insights can be drawn from spectroscopic analyses of structurally similar compounds. Based on the functional groups present in the molecule, characteristic infrared absorption bands would be expected for:

-

Aliphatic C-H stretching frequencies for the methylene group attached to the nitrogen of the amide at approximately 2900 cm⁻¹

-

N-H stretching vibrations from both the thiazolidine ring and the amide functionality

-

C-S stretching vibrations associated with the thiazolidine ring

These spectral features would serve as important fingerprints for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride would likely show distinctive signals for:

-

The aromatic protons of the benzyl group, appearing as a complex multiplet in the region of 7.2-7.4 ppm

-

The methylene protons of the benzyl group, likely appearing as a doublet near 4.4-4.6 ppm

-

The methine proton at position 4 of the thiazolidine ring

-

The methylene protons at positions 2 and 5 of the thiazolidine ring

-

The NH proton of the thiazolidine ring, typically appearing as a broad singlet

Similarly, the ¹³C NMR spectrum would show resonances for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon of the benzyl group, and the carbons of the thiazolidine ring.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships of N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride and related compounds provides valuable insights for drug development. Several structural features may contribute to its biological activity:

-

The thiazolidine ring: This heterocyclic core is crucial for the bioactivity of many related compounds. The specific arrangement of the sulfur and nitrogen atoms within the five-membered ring influences binding to potential biological targets.

-

The amide linkage: The carboxamide group at the 4-position of the thiazolidine ring serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with protein targets.

-

The benzyl substituent: The aromatic benzyl group may participate in π-π stacking interactions with aromatic amino acid residues in target proteins, enhancing binding affinity.

Molecular Docking and Computational Studies

Predicted Target Interactions

Computational approaches, particularly molecular docking studies, provide valuable insights into the potential binding modes of N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride with biological targets. Based on studies of related compounds, several potential protein targets can be identified:

-

DprE1 enzyme: This enzyme, which is involved in cell wall biosynthesis in Mycobacterium tuberculosis, has been identified as a target for benzothiazole derivatives with anti-tubercular activity . The structural similarities between our compound and these derivatives suggest potential interaction with DprE1.

-

Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes: Given the anti-inflammatory properties of related 4-Benzyl-1,3-thiazole derivatives, these enzymes represent potential targets for N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride .

Molecular docking studies could reveal the specific binding modes and key interactions between the compound and these protein targets, providing direction for structural optimization.

ADME Properties and Drug-Likeness

The drug-likeness of N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride can be assessed through computational prediction of its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters to consider include:

-

Lipophilicity (LogP): The balance between hydrophilic and lipophilic properties affects membrane permeability and bioavailability.

-

Topological polar surface area (TPSA): This parameter correlates with passive molecular transport through membranes and influences bioavailability.

-

Number of hydrogen bond donors and acceptors: These features impact solubility, permeability, and binding affinity to target proteins.

-

Molecular weight: Generally, compounds with molecular weights below 500 Da show better absorption and bioavailability.

With a molecular weight of approximately 258.77 g/mol , N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride falls within the desirable range for drug-like molecules according to Lipinski's Rule of Five, suggesting favorable pharmaceutical properties.

Research Applications and Future Directions

Current Research Applications

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride and similar thiazolidine derivatives have found applications in various areas of medicinal chemistry and biological research:

-

As pharmacological tools for investigating specific biological pathways and targets

-

As intermediates in the synthesis of more complex bioactive molecules

-

As lead compounds in drug discovery programs targeting inflammatory disorders, infectious diseases, and possibly cancer

The compound's structural features make it valuable for studying structure-activity relationships and for developing more potent and selective analogues for specific applications.

Future Research Directions

Several promising avenues for future research on N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride can be identified:

-

Comprehensive biological screening to fully elucidate its activity profile against various targets and disease models

-

Structural modification studies to optimize activity and pharmacokinetic properties, potentially focusing on:

-

Substitution of the benzyl group with various functional groups

-

Modification of the thiazolidine ring

-

Exploration of alternative salt forms or co-crystals

-

-

Detailed mechanistic studies to understand the molecular basis of any observed biological activities

-

Development of improved synthetic routes, potentially employing green chemistry principles and flow chemistry techniques

-

Investigation of potential synergistic effects when combined with established therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume